2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a bicyclic core fused with sulfur-containing heterocycles. Its structure includes a 3,4-dimethoxyphenyl group at position 3 of the pyrimidine ring and a thioether-linked acetamide moiety substituted with a 4-fluorobenzyl group. The compound’s molecular formula is C₂₄H₂₂FN₃O₄S₂, with a molecular weight of 507.57 g/mol.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-30-18-8-7-16(11-19(18)31-2)27-22(29)21-17(9-10-32-21)26-23(27)33-13-20(28)25-12-14-3-5-15(24)6-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYJOIWYAODDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.57 g/mol. The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and various substituents that may influence its biological activity.
Biological Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit diverse biological activities. The specific biological activities of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural similarity to known anticancer agents indicates potential efficacy in targeting tumor cells.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The thieno[3,2-d]pyrimidine scaffold is known for its ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance mechanisms.
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Understanding the mechanism by which 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide exerts its biological effects is crucial for further development:
- Target Interaction Studies : Interaction studies with key biological targets such as tyrosine kinases and DNA topoisomerases are essential to elucidate the compound's mode of action. These interactions may lead to apoptosis in cancer cells or inhibit bacterial growth mechanisms.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine core with methoxy substitution | Antibacterial |
| 5-methylthiazole derivatives | Thiazole ring fused with various aromatic systems | Anticancer |
| 1H-benzimidazole derivatives | Benzimidazole core with various substituents | Antifungal |
This table illustrates the diversity within this chemical class while underscoring the distinct combination of functional groups in 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide , which may confer unique biological properties.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Features a 3,4-dimethoxyphenyl group at position 3 and a 4-fluorobenzyl acetamide.
- G1-4 () : Substituted with a 3,5-dimethoxybenzyl group at position 3 and a trifluoromethylbenzo[d]thiazol-2-yl acetamide. The trifluoromethyl group increases hydrophobicity, while the 3,5-dimethoxy substitution reduces steric hindrance compared to 3,4-dimethoxy .
- IWP-3 () : Contains a 4-fluorophenyl group at position 3 and a 6-methylbenzothiazol-2-yl acetamide. The benzothiazole ring enhances π-π stacking interactions in biological targets .
Substituent Impact on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
Analysis :
- The target compound’s synthesis likely parallels G1-4, utilizing DMF as a solvent and nucleophilic substitution for thioether formation. The absence of trifluoromethyl groups may simplify purification compared to G1-4 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of the compound while maintaining purity?
- Methodological Answer : Optimize reaction parameters such as temperature (typically 60–80°C), solvent choice (e.g., DMF or THF), and pH control. Multi-step synthesis often requires inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography or recrystallization improves purity. Yields range from 70–90% depending on substituent reactivity and stepwise efficiency . Monitor reactions using TLC and confirm purity with HPLC (>95%) .
Q. What methodologies are recommended for characterizing the structure and purity of the compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, mass spectrometry for molecular weight validation, and HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives. For thermal stability, employ Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to measure IC₅₀ values. For antimicrobial activity, use microbroth dilution assays (MIC determination). Cell-based assays (e.g., MTT for cytotoxicity) should include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the thienopyrimidine core (e.g., 3,4-dimethoxyphenyl) and acetamide side chain (e.g., 4-fluorobenzyl). Compare analogs in bioassays:
- Example : Derivatives with 4-fluorobenzyl groups show 5-fold higher kinase inhibition (IC₅₀ = 2.3 μM) vs. non-fluorinated analogs (IC₅₀ >10 μM) .
- Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-verify with orthogonal assays (e.g., Western blot for downstream pathway modulation) .
Q. What advanced techniques elucidate the molecular interaction mechanisms of the compound with its targets?
- Methodological Answer : Perform cryo-EM or X-ray crystallography to resolve compound-target complexes at atomic resolution. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon binding. For dynamic interactions, apply NMR-based fragment screening .
Q. How do fluorinated substituents influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. Compare logP values (e.g., 4-fluorobenzyl derivative: logP = 3.2 vs. non-fluorinated: logP = 2.8) to assess lipophilicity. ¹⁹F NMR tracks metabolic degradation in hepatocyte models .
Q. What experimental approaches validate the compound’s thermal stability and solubility for formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
